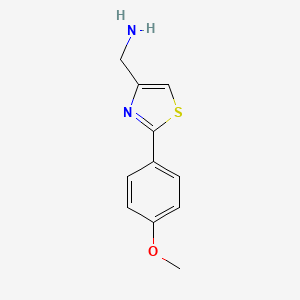

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRNKLGCQSQHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586185 | |

| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857997-91-2 | |

| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by reduction to introduce the amine group.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine, in anticancer therapy. For instance, thiazole-integrated compounds have shown significant efficacy against various cancer cell lines, such as HCT-116 and HepG2, with some analogues exhibiting higher effectiveness than standard chemotherapeutic agents like harmine and cisplatin . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticancer activity, suggesting a promising avenue for drug design.

Anticonvulsant Properties

Thiazole derivatives have also demonstrated anticonvulsant activity. For example, certain compounds within this class have been reported to eliminate tonic extensor phases in animal models and provide substantial protection against seizures . The presence of substituents like methoxy groups on the phenyl ring appears to be crucial for enhancing anticonvulsant efficacy.

Synthesis and Mechanistic Insights

The synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine can be achieved through various methodologies, including the Hantzsch thiazole synthesis. This approach allows for regioselective formation of thiazoles from α-ketothioamides and α-bromoketones under optimized conditions . The mechanistic pathways involved in these reactions are being actively studied to improve yields and expand the scope of applicable substrates.

Biological Testing and Case Studies

Case Study: Anticancer Screening

In a recent study, a library of thiazole derivatives was synthesized and screened against multiple cancer cell lines. Compounds with para-substituted phenyl groups exhibited remarkable effectiveness, with IC50 values significantly lower than those of established drugs. This underscores the importance of structural modifications in enhancing biological activity .

Case Study: Anticonvulsant Efficacy

Another investigation into the anticonvulsant properties of thiazole derivatives revealed that specific analogues provided protection at doses significantly lower than standard treatments. The SAR analysis confirmed that modifications to the thiazole ring could lead to improved therapeutic profiles .

Potential Therapeutic Applications

The versatility of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine suggests several potential therapeutic applications:

- Cancer Treatment: Due to its anticancer properties, it can be further developed into targeted therapies.

- Neurological Disorders: Its anticonvulsant effects indicate potential use in treating epilepsy and other seizure disorders.

- Antimicrobial Activity: Thiazoles are known for their antibacterial properties, which may extend to this compound as well .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine exerts its effects depends on its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In cancer research, it might interfere with cell division or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

Receptors: It could bind to specific receptors, altering cellular signaling pathways.

DNA/RNA: Interaction with genetic material could lead to changes in gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(2-(4-Methylphenyl)thiazol-4-yl)methanamine

- Structure : Methyl group replaces methoxy at the para position.

- Molecular Formula : C₁₁H₁₂N₂S (MW: 204.29 g/mol) .

- Key Differences: Electronic Effects: Methyl is weakly electron-donating, while methoxy is strongly electron-donating via resonance. This alters the electron density of the thiazole ring, affecting reactivity in electrophilic substitutions .

- Applications : Used in crystallography studies (MDL: MFCD18071797) .

(2-(4-Bromophenyl)thiazol-4-yl)methanamine

- Structure : Bromo substituent replaces methoxy.

- Molecular Formula : C₁₀H₉BrN₂S (MW: 269.22 g/mol) .

- Applications: Used as a halogenated intermediate in cross-coupling reactions .

(2-(3-Methoxyphenyl)thiazol-4-yl)methanamine

Variations in the Thiazole Core

4-(4-Methoxyphenyl)thiazol-2-amine

- Structure : Amine group at thiazole position 2 instead of 3.

- Molecular Formula : C₁₀H₉N₂OS (MW: 207.25 g/mol) .

- Key Differences: Hydrogen Bonding: The 2-amine position allows for distinct hydrogen-bonding patterns, influencing molecular packing in crystals. Synthesis: Prepared via cyclization of p-nitro acetophenone and thiourea .

(2-Phenylthiazol-4-yl)methanamine

Hybrid and Complex Derivatives

[4-(4-Methoxy-3-methylphenyl)thiazol-2-yl]methanamine

- Structure : Combines methoxy and methyl groups on the phenyl ring.

- Molecular Formula : C₁₂H₁₄N₂OS (MW: 234.32 g/mol) .

- Synthesis: Requires multi-step halogenation and amination .

(2-(Methoxymethyl)-5-phenylthiazol-4-yl)methanamine

Key Research Findings

Electron-Donating Effects : Methoxy-substituted derivatives exhibit enhanced resonance stabilization, improving stability in acidic conditions compared to methyl or halogenated analogs .

Positional Isomerism : Para-methoxy derivatives show higher antimicrobial activity than meta-substituted counterparts, likely due to optimal electronic alignment with target proteins .

Safety Profile : The hydrochloride salt of the target compound requires stringent handling (GHS Category 2), whereas bromo analogs pose higher toxicity risks .

Biological Activity

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine is a synthetic compound characterized by a thiazole ring, an aromatic methoxyphenyl group, and a primary amine. This unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Methoxyphenyl Group : Enhances interaction with biological targets.

- Primary Amine : Contributes to solubility and bioavailability.

These structural components are crucial for the compound's interaction with biological systems, making it a candidate for further research.

Antimicrobial Activity

Research has shown that compounds similar to (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine exhibit notable antimicrobial properties. A comparative analysis of related thiazole derivatives reveals their effectiveness against various microbial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Thiazole ring, amino group | Antimicrobial |

| 4-Methoxybenzaldehyde | Methoxy group on phenyl ring | Antioxidant |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | Thiadiazole ring, phenyl substitution | Anticancer |

The presence of the methoxy group significantly enhances the antimicrobial efficacy of these compounds. For instance, studies indicate that (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Properties

The anticancer potential of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine is supported by various studies demonstrating its ability to induce apoptosis and inhibit tumor growth.

Case Studies

- Inhibition of Tumor Growth : Research indicates that thiazole derivatives can inhibit cell proliferation in several cancer cell lines. For example, a study reported IC50 values in the micromolar range against HCT-116 colon carcinoma cells .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular pathways involved in cell cycle regulation and apoptosis. It has been shown to inhibit CDK9 activity, which is crucial for cancer cell proliferation .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.5 ± 0.5 | Apoptosis induction |

| MCF-7 | 2.8 ± 0.3 | CDK9 inhibition |

| HepG2 | 4.5 ± 0.6 | Bcl-2 family interaction |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Other Biological Activities

In addition to antimicrobial and anticancer properties, (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine may exhibit other biological activities such as antioxidant effects. Studies have shown that thiazole derivatives possess significant antioxidant capabilities, which can protect cells from oxidative stress .

Summary of Biological Activities

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Induces apoptosis and inhibits cell proliferation.

- Antioxidant : Protects against oxidative damage.

Q & A

Q. What are the recommended synthetic routes for (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazole derivatives typically involves Hantzsch thiazole synthesis or condensation reactions with appropriate amines. For example:

- Condensation approach : React 2-amino-4-(4-methoxyphenyl)thiazole with aldehydes (e.g., veratraldehyde) in ethanol under reflux with catalytic acetic acid, followed by recrystallization .

- Substitution strategy : Use nucleophilic substitution with a methanamine precursor and 4-methoxyphenylthiazole intermediates in solvents like DMF or DMSO, employing bases (e.g., KCO) to enhance reactivity .

Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to improve yield. Monitor progress via TLC or LC-MS.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity. For instance, the methoxy group (-OCH) on the phenyl ring appears as a singlet at ~3.8 ppm in H NMR, while the thiazole protons resonate between 6.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Exact mass (calculated for CHNOS: 220.0671) validates molecular formula. Deviations >5 ppm suggest impurities or isotopic variants .

- X-ray Crystallography : Use SHELX software to resolve crystal structures, ensuring bond lengths and angles align with DFT-predicted geometries .

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic effects : The electron-donating methoxy group increases electron density on the thiazole ring, altering reactivity in electrophilic substitutions (e.g., nitration). Computational tools like Multiwfn can map electrostatic potential surfaces to quantify charge distribution .

- Steric effects : The substituent’s bulk may hinder access to the thiazole’s 4-position, impacting binding in biological assays. Compare steric maps with analogs (e.g., 4-phenylthiazole) using molecular docking .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Prioritize binding poses where the methoxyphenyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (<3.5 Å) and RMSD values (<2 Å for stable binding) .

- QSAR Models : Corrogate substituent effects (e.g., -OCH vs. -CF) with bioactivity data from thiazole analogs to predict IC values .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Methodological Answer:

- Source validation : Cross-check purity (≥95% via HPLC) and stereochemistry (e.g., chiral centers in synthesis) to exclude isomer-driven discrepancies .

- Assay standardization : Replicate assays under controlled conditions (e.g., cell line viability tests with triplicate measurements). For example, inconsistent IC values against cancer cells may arise from varying serum concentrations in media .

- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends. If conflicting results persist, conduct in vivo studies to validate target engagement .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (-OCF) to reduce oxidative metabolism while retaining electron-donating effects .

- Prodrug design : Convert the primary amine (-CHNH) to a carbamate or amide prodrug, improving plasma stability. Monitor hydrolysis rates in simulated gastric fluid .

- Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., N-oxidation products) in hepatocyte incubations. Modify vulnerable sites (e.g., methylene groups) to block metabolic pathways .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow reactors for large batches. For example, optimize solvent mixtures (ethanol/water) to maximize crystal yield .

- Byproduct control : Monitor intermediates via in-line IR spectroscopy to minimize side reactions (e.g., over-alkylation). Use DOE (Design of Experiments) to identify critical parameters (temperature, pH) .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm). Validate methods using USP-grade reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.